(3-Amino-4-bromophenyl)methanol
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Overview
Description
“(3-Amino-4-bromophenyl)methanol” is a chemical compound with the CAS Number: 1261666-42-5 . It has a molecular weight of 202.05 . The IUPAC name for this compound is also “this compound” and it has the Inchi Code: 1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available .Scientific Research Applications
Scalable Synthesis of Intermediates for S1P1 Receptor Agonists
A study by Wallace et al. (2009) described the scalable synthesis and isolation of the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which are useful intermediates for the synthesis of S1P1 receptor agonists. The research demonstrated a method to synthesize these intermediates in gram quantities with high purity, showcasing the relevance of such bromophenyl compounds in medicinal chemistry and drug development Wallace et al., 2009.
Theoretical Studies on Related Compounds
Trivedi (2017) conducted a Density Functional Theory (DFT) study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol to understand its structural and electronic properties. Theoretical IR and normal mode analyses were performed to explore the active sites and potential reactivity of the molecule, highlighting its significance in theoretical and computational chemistry Trivedi, 2017.
Bromophenol Derivatives as Antioxidants
Research by Çetinkaya et al. (2012) focused on synthesizing derivatives of bromophenols, including those similar to (3-Amino-4-bromophenyl)methanol, and evaluating their antioxidant properties. The study found that synthesized bromophenols exhibited effective antioxidant power, suggesting their potential in developing antioxidant agents Çetinkaya et al., 2012.
Lipid Dynamics in Biological Membranes
A study by Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics within biological membranes, which is relevant given that methanol is a common solubilizing agent in the study of membrane proteins. The research highlighted how methanol influences lipid transfer and flip-flop kinetics, which could have implications for understanding the role of solvents like this compound in biological studies Nguyen et al., 2019.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (3-Amino-4-bromophenyl)methanol may also interact with various biological targets.
Mode of Action
It can be hypothesized that, like other similar compounds, it may interact with its targets causing conformational changes that could affect the function of these targets .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and cellular environment.
Properties
IUPAC Name |
(3-amino-4-bromophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLXWTVCZAXNHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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